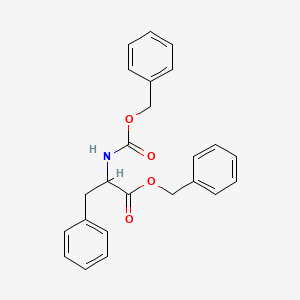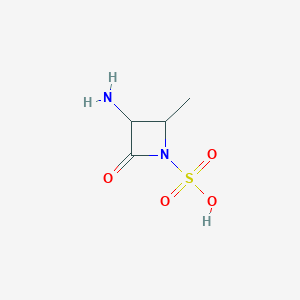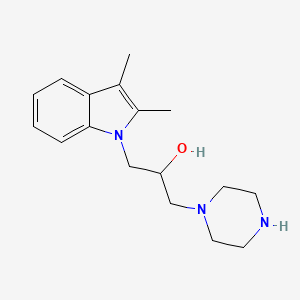
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is a complex nickel compound with a highly intricate structure. This compound is notable for its extensive cyclic framework and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
Métodos De Preparación
The synthesis of Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine involves multiple steps, including the formation of the macrocyclic ligand and its subsequent complexation with nickel ions. The reaction conditions typically require high temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) or nickel(IV) species.
Reduction: It can be reduced to lower oxidation states of nickel, often using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The pathways involved often include redox reactions and coordination chemistry .
Comparación Con Compuestos Similares
Compared to other nickel complexes, Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is unique due to its extensive cyclic structure and multiple tert-butyl groups. Similar compounds include:
Nickel(II) phthalocyanine: Known for its use in dye-sensitized solar cells.
Nickel(II) porphyrin: Used in catalysis and as a model for biological systems.
Nickel(II) salen: Employed in asymmetric synthesis and polymerization reactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C64H56N8Ni |
|---|---|
Peso molecular |
995.9 g/mol |
Nombre IUPAC |
nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Ni/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
Clave InChI |
MIKHBOHOMPHOAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
SMILES canónico |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1638409.png)


![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)

![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)

![N-[(2-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1638457.png)
![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
-](/img/structure/B1638465.png)


